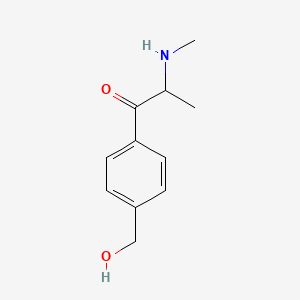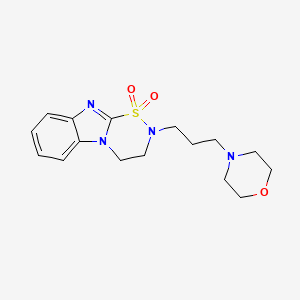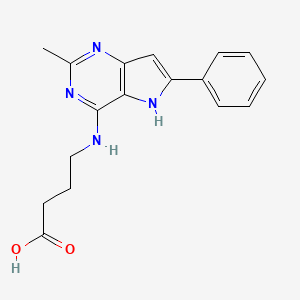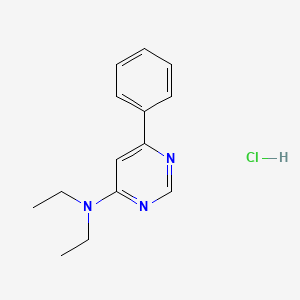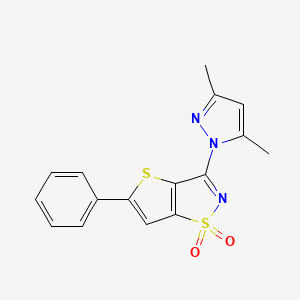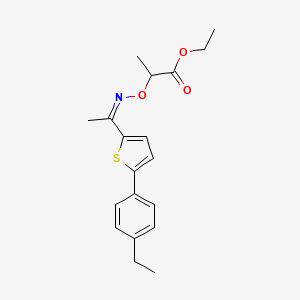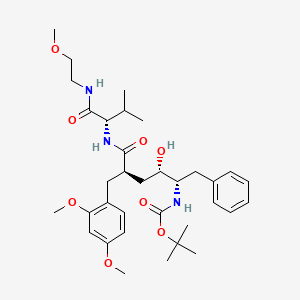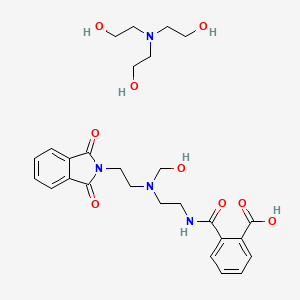
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a phosphonothio group, which is a derivative of phosphonic acid where one of the oxygen atoms is replaced by sulfur. The monolithium salt form indicates that the compound is stabilized by lithium ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt typically involves multiple steps. One common method includes the reaction of propanamide with a phosphonothioethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to increase efficiency and yield. Purification steps such as crystallization or chromatography are often necessary to obtain the pure monolithium salt form.
化学反応の分析
Types of Reactions
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt can undergo various chemical reactions, including:
Oxidation: The phosphonothio group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt involves its interaction with specific molecular targets. The phosphonothio group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the amide group can interact with proteins and enzymes, potentially inhibiting their activity. The lithium ion plays a role in stabilizing the compound and enhancing its solubility.
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide functionality.
Lithium salts of other amides: Similar in terms of lithium stabilization but differ in their specific functional groups.
Uniqueness
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is unique due to the combination of the amide and phosphonothio groups, along with lithium stabilization. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds.
特性
CAS番号 |
127914-02-7 |
|---|---|
分子式 |
C5H12LiN2O4PS |
分子量 |
234.2 g/mol |
IUPAC名 |
lithium;2-[(3-amino-3-oxopropyl)amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C5H13N2O4PS.Li/c6-5(8)1-2-7-3-4-13-12(9,10)11;/h7H,1-4H2,(H2,6,8)(H2,9,10,11);/q;+1/p-1 |
InChIキー |
BXYKPZBSAMBLGI-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(CNCCSP(=O)(O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
